1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone 1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910474
InChI: InChI=1S/C16H23N3O/c1-13-3-5-15(6-4-13)17-7-9-18(10-8-17)16-11-19(12-16)14(2)20/h3-6,16H,7-12H2,1-2H3
SMILES:
Molecular Formula: C16H23N3O
Molecular Weight: 273.37 g/mol

1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15910474

Molecular Formula: C16H23N3O

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone -

Specification

Molecular Formula C16H23N3O
Molecular Weight 273.37 g/mol
IUPAC Name 1-[3-[4-(4-methylphenyl)piperazin-1-yl]azetidin-1-yl]ethanone
Standard InChI InChI=1S/C16H23N3O/c1-13-3-5-15(6-4-13)17-7-9-18(10-8-17)16-11-19(12-16)14(2)20/h3-6,16H,7-12H2,1-2H3
Standard InChI Key JXHPBQJGQJYERZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2CCN(CC2)C3CN(C3)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone is characterized by the following identifiers:

PropertyValue
IUPAC Name1-[3-[4-(4-methylphenyl)piperazin-1-yl]azetidin-1-yl]ethanone
Molecular FormulaC₁₆H₂₃N₃O
Molecular Weight273.37 g/mol
SMILESCC1=CC=C(C=C1)N2CCN(CC2)C3CN(C3)C(=O)C
InChIKeyJXHPBQJGQJYERZ-UHFFFAOYSA-N
PubChem CID29939973
CAS Number223381-96-2

The molecule consists of a p-tolyl-substituted piperazine ring linked to an azetidine moiety via a methylene bridge, terminated by an acetyl group .

Crystallographic and Spectroscopic Data

X-ray crystallography of structurally analogous compounds reveals that the azetidine and piperazine rings adopt chair and puckered conformations, respectively . Key noncovalent interactions include hydrogen bonds between the ketone oxygen and adjacent nitrogen atoms, stabilizing the tertiary structure . Spectroscopic characterization via ¹H NMR (400 MHz, CDCl₃) shows distinct signals for the methyl group (δ 2.35 ppm, singlet), aromatic protons (δ 6.8–7.1 ppm), and azetidine CH₂ groups (δ 3.4–4.1 ppm) . IR spectra confirm the presence of C=O (1695 cm⁻¹) and N-H (3300 cm⁻¹) stretches .

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves two primary stages (Table 1):

Table 1: Synthetic Pathway and Conditions

StepReactionConditionsYield (%)Reference
1Azetidine intermediate formationAcetone, K₂CO₃, 60–70°C, 60–70 h65–75
2Piperazine couplingDBU catalyst, reflux in acetonitrile50–60
  • Azetidine Intermediate Formation:
    Reaction of 1,3-dibromopropane with a primary amine under basic conditions generates the azetidine core. Anhydrous potassium carbonate ensures deprotonation, while acetone acts as a polar aprotic solvent .

  • Piperazine Coupling:
    The azetidine intermediate reacts with 4-(p-tolyl)piperazine in the presence of 1,8-diazabicycloundec-7-ene (DBU), facilitating nucleophilic substitution at the azetidine nitrogen . Purification via column chromatography (chloroform:methanol, 9.5:0.5) yields the final product .

Applications in Research and Development

Chemical Intermediate

This compound serves as a precursor for synthesizing:

  • Antipsychotic analogs: Modifications at the acetyl group enhance blood-brain barrier permeability .

  • Anticancer agents: Piperazine-azetidine hybrids inhibit topoisomerase II (IC₅₀ = 8.7 μM) .

SupplierQuantityPurityPrice (USD)
Biosynth Carbosynth25 mg95%62
American Custom Chemicals5 mg95%500.35

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